1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
Brand Name: Vulcanchem
CAS No.: 851807-13-1
VCID: VC6283219
InChI: InChI=1S/C18H17FN2OS/c19-16-9-5-4-8-15(16)13-23-18-20-10-11-21(18)17(22)12-14-6-2-1-3-7-14/h1-9H,10-13H2
SMILES: C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)CC3=CC=CC=C3
Molecular Formula: C18H17FN2OS
Molecular Weight: 328.41

1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one

CAS No.: 851807-13-1

Cat. No.: VC6283219

Molecular Formula: C18H17FN2OS

Molecular Weight: 328.41

* For research use only. Not for human or veterinary use.

1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one - 851807-13-1

Specification

CAS No. 851807-13-1
Molecular Formula C18H17FN2OS
Molecular Weight 328.41
IUPAC Name 1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Standard InChI InChI=1S/C18H17FN2OS/c19-16-9-5-4-8-15(16)13-23-18-20-10-11-21(18)17(22)12-14-6-2-1-3-7-14/h1-9H,10-13H2
Standard InChI Key GYZVSJHWNOADDM-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)CC3=CC=CC=C3

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Group Analysis

The molecular structure of 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one (C₁₈H₁₇FN₂OS, MW 328.41) comprises three distinct regions:

  • 4,5-Dihydro-1H-imidazole ring: A partially saturated five-membered heterocycle with two nitrogen atoms at positions 1 and 3, conferring basicity and hydrogen-bonding potential.

  • (2-Fluorophenyl)methylsulfanyl substituent: A benzylthioether group with ortho-fluorine substitution, enhancing lipophilicity and steric bulk while influencing electronic distribution.

  • 2-Phenylethanone moiety: An acetyl group linked to a benzene ring, providing rigidity and π-π stacking capabilities .

The stereoelectronic profile, derived from its SMILES notation (C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)CC3=CC=CC=C3), reveals a planar imidazole ring conjugated with the thioether bridge, while the phenylethanone group introduces torsional flexibility. Density Functional Theory (DFT) calculations on analogous compounds suggest localized negative potential regions near the sulfur and ketonic oxygen atoms, which may facilitate interactions with biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.851807-13-1
Molecular FormulaC₁₈H₁₇FN₂OS
Molecular Weight328.41 g/mol
IUPAC Name1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
SMILESC1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)CC3=CC=CC=C3
InChI KeyGYZVSJHWNOADDM-UHFFFAOYSA-N
PubChem CID3645180

Spectroscopic and Computational Insights

While experimental spectral data for this specific compound remains unpublished, comparative analysis with structurally related dihydroimidazole derivatives provides inferential insights:

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–7.8 ppm), methylene groups adjacent to sulfur (δ 3.1–3.5 ppm), and imidazole NH protons (δ 8.0–8.5 ppm) .

  • FT-IR: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

  • Mass Spectrometry: Predominant fragmentation pathways likely involve cleavage of the C-S bond (m/z 121 for fluorobenzyl fragment) and loss of the phenylethanone group (m/z 207).

Quantum mechanical calculations on similar systems indicate a HOMO-LUMO gap of approximately 4.5 eV, suggesting moderate reactivity towards electrophilic agents. The fluorophenyl group reduces electron density at the sulfur atom, potentially enhancing metabolic stability compared to non-fluorinated analogs .

Synthesis and Synthetic Analogues

Proposed Synthetic Routes

Although no explicit synthesis protocol for 851807-13-1 is documented, retrosynthetic analysis suggests feasible pathways:

  • Thioether Formation: Nucleophilic displacement of a halogenated imidazole precursor with 2-fluorobenzyl mercaptan.

  • Ring Construction: Cyclocondensation of 1,2-diaminoethane derivatives with α-keto esters, followed by functionalization.

  • Microwave-Assisted Cyclization: Adaptation of methods used for related nitroheterocycles, employing hydrazine hydrate under controlled conditions .

A plausible multi-step synthesis could proceed as follows:

  • Preparation of 2-chloro-4,5-dihydro-1H-imidazole via reaction of ethylenediamine with chloroacetonitrile.

  • Thioetherification using 2-fluorobenzyl thiol in the presence of a base (e.g., K₂CO₃).

  • N-Acylation with phenacyl bromide to install the ethanone moiety .

Table 2: Comparative Analysis of Synthetic Methods for Analogous Compounds

Compound ClassMethodYield (%)Reference
Nitrothiophene-pyrazolineClaisen-Schmidt condensation65–78
Dihydroimidazole-thioetherNucleophilic substitution45–60
Fluoroaryl ketonesFriedel-Crafts acylation72

Challenges in Purification and Characterization

The presence of multiple aromatic rings and a sulfur atom complicates chromatographic separation, necessitating optimized mobile phases (e.g., hexane/ethyl acetate gradients). Limited aqueous solubility (predicted logS = -2.9) restricts biological testing in polar media, requiring formulation with co-solvents like DMSO .

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